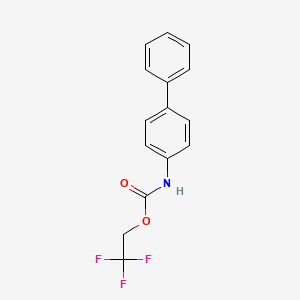

2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c16-15(17,18)10-21-14(20)19-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCXNFBXKZNZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate

Introduction

2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate is a unique molecule integrating three critical pharmacophores: a rigid biphenyl scaffold, a versatile carbamate linker, and a metabolically robust trifluoroethyl group. The biphenyl moiety is a well-established "privileged structure" in medicinal chemistry, frequently found in compounds targeting a range of biological receptors. The trifluoroethyl group, a bioisostere for other alkyl groups, is strategically employed in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through specific fluorine interactions.[1][2] The carbamate linkage serves not only as a stable connection between these fragments but also as a functional group with its own distinct reactivity and potential for further derivatization.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate. It is intended for researchers, medicinal chemists, and process development scientists who may utilize this compound or its structural motifs in the design and synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

The inherent properties of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the key physicochemical and predicted spectroscopic characteristics of 2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate.

Core Chemical Properties

| Property | Value | Source/Method |

| Chemical Formula | C₁₅H₁₂F₃NO₂ | Calculated |

| Molecular Weight | 295.26 g/mol | Calculated |

| Physical Form | Predicted to be a white to off-white solid | Inferred from similar N-aryl carbamates |

| Water Solubility | Predicted to be low | Inferred from biphenyl and carbamate properties[3] |

| Organic Solvents | Expected to be soluble in DCM, EtOAc, Acetone, THF, DMF | General solubility for N-aryl carbamates |

| XLogP3 (Predicted) | ~4.0 - 4.5 | Estimated based on similar structures[4][5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are the expected spectral signatures for the title compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum will be characterized by distinct regions. The biphenyl protons will appear in the aromatic region (~7.2-7.8 ppm). The N-H proton of the carbamate will present as a singlet, typically in the 7.0-9.0 ppm range, which may broaden or exchange with D₂O. The methylene protons (CH₂) adjacent to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, likely around 4.5-4.7 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a carbonyl signal for the carbamate at ~153-155 ppm. The aromatic carbons of the biphenyl ring will resonate between ~120-140 ppm. The CH₂ carbon will be found around 60-65 ppm and will exhibit splitting due to coupling with fluorine. The CF₃ carbon will appear as a quartet further downfield.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a key technique for fluorinated compounds. A single signal, a triplet, is expected for the CF₃ group due to coupling with the adjacent CH₂ protons. Its chemical shift will be approximately -74 ppm relative to CFCl₃.

-

IR (Infrared) Spectroscopy: Key vibrational frequencies will include a strong C=O stretch for the carbamate carbonyl at ~1700-1730 cm⁻¹, an N-H stretch at ~3300-3400 cm⁻¹, and C-F stretching bands in the 1100-1300 cm⁻¹ region.

-

MS (Mass Spectrometry): The molecular ion peak (M⁺) would be observed at m/z 295. Key fragmentation patterns would likely involve the loss of the trifluoroethoxy group or cleavage of the carbamate bond.

Synthesis Methodologies

The synthesis of N-aryl carbamates is a well-established field, with methods ranging from classical approaches to modern transition-metal-catalyzed reactions. The choice of method often depends on the availability of starting materials, scale, and desired purity.

Caption: Overview of synthetic pathways to the target carbamate.

Method A: From Biphenyl-4-isocyanate

This is the most direct and often highest-yielding method. It involves the nucleophilic addition of 2,2,2-trifluoroethanol to biphenyl-4-isocyanate.

Causality: The alcohol's oxygen atom acts as a nucleophile, attacking the highly electrophilic carbon of the isocyanate group. The reaction is typically rapid and clean, often requiring no catalyst.

Experimental Protocol:

-

Dissolve biphenyl-4-isocyanate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂).

-

Cool the solution to 0 °C in an ice bath.

-

Add 2,2,2-trifluoroethanol (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the isocyanate.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Method B: From 2,2,2-Trifluoroethyl Chloroformate

This approach builds the carbamate from the amine. Biphenyl-4-amine is acylated with 2,2,2-trifluoroethyl chloroformate in the presence of a non-nucleophilic base.

Causality: The base (e.g., triethylamine or pyridine) is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Protocol:

-

Dissolve biphenyl-4-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C.

-

Add a solution of 2,2,2-trifluoroethyl chloroformate (1.1 eq) in dichloromethane dropwise over 30 minutes.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Method C: Palladium-Catalyzed Synthesis

Modern synthetic methods allow for the construction of N-aryl carbamates directly from aryl halides or triflates, avoiding the handling of sensitive isocyanates or chloroformates.[6][7] This involves a palladium-catalyzed cross-coupling of an aryl electrophile (e.g., 4-chlorobiphenyl) with sodium cyanate, with the in-situ generated isocyanate being trapped by 2,2,2-trifluoroethanol.[8]

Causality: A Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond. Subsequent metathesis with sodium cyanate followed by reductive elimination generates the aryl isocyanate in situ, which is immediately trapped by the alcohol to yield the carbamate product.

Caption: Palladium catalytic cycle for N-aryl carbamate synthesis.

Experimental Protocol (Literature-Adapted): [7]

-

To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., L1, 3.6 mol%), and toluene. Preheat this mixture at 120 °C for 3 minutes under an inert atmosphere.

-

To a separate vessel, add 4-chlorobiphenyl (1.0 eq), sodium cyanate (2.0 eq), and triethylamine (0.25 eq).

-

Transfer the pre-activated catalyst solution to the vessel containing the reagents.

-

Add 2,2,2-trifluoroethanol (1.2 eq) to the reaction mixture.

-

Heat the reaction at 90-110 °C until the starting material is consumed (monitor by GC-MS or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Chemical Reactivity and Stability

The reactivity of 2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate is governed by the interplay between the carbamate linker and the aromatic system.

-

Hydrolytic Stability: Carbamates are generally stable but can be hydrolyzed to the corresponding amine, alcohol, and CO₂ under harsh acidic or basic conditions. The electron-withdrawing trifluoroethyl group increases the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack under basic conditions compared to its non-fluorinated alkyl counterparts.

-

Reactivity as a Directing Group: The carbamate group can function as a directed metalation group. The N-H proton can be removed by a strong base (e.g., n-BuLi), and the resulting anion can direct lithiation to the ortho position of the phenyl ring to which it is attached, allowing for subsequent functionalization.

-

Use in Cross-Coupling: While stable to palladium catalysis under many conditions, N-aryl carbamates can serve as substrates in nickel-catalyzed amination reactions, where the carbamate acts as a leaving group.[9] This provides a synthetic route to poly-substituted arenes where the carbamate is first used for functionalization (e.g., via directed ortho-metalation) and then replaced.[9]

Caption: Major reactivity pathways for the title compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized material is a critical, self-validating step in any synthetic procedure.

Caption: Workflow for the analysis and quality control.

Protocol: HPLC Analysis A standard method for purity assessment would involve reversed-phase HPLC.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid.

-

Gradient: e.g., Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm, where the biphenyl system strongly absorbs.[11]

Safety and Handling

Proper safety precautions are paramount when handling any chemical.

-

General Precautions: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated chemical fume hood.[3][12]

-

Specific Hazards: The primary concern is the potential for hydrolysis to biphenyl-4-amine, a known and regulated carcinogen.[3] Therefore, conditions that could promote hydrolysis (strong acids or bases) should be managed carefully. Avoid creating dust if handling the solid material.

-

Disposal: Chemical waste should be disposed of in accordance with local, regional, and national regulations. Waste should be collected in a designated, labeled container for hazardous chemical waste.[13]

References

-

ResearchGate. Carbamate intermediates 1–3 in the synthesis of Nϵ‐(2,2,2‐trifluoroethyl). Available from: [Link]

-

Garg, N. K., et al. Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings. PMC. Available from: [Link]

-

Buchwald, S. L., et al. Palladium-Catalyzed Synthesis of N-Aryl Carbamates. PMC. Available from: [Link]

-

YPF Quimica. HAZARD IDENTIFICATION. Available from: [Link]

-

Buchwald, S. L., et al. Palladium-Catalyzed Synthesis of N-Aryl Carbamates. DSpace@MIT. Available from: [Link]

-

Baran, P. S., et al. eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. NIH. Available from: [Link]

-

Buchwald, S. L., et al. Palladium-Catalyzed Synthesis of N-Aryl Carbamates. ACS Publications. Available from: [Link]

-

Rueping, M., et al. Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. ACS Publications. Available from: [Link]

-

MDPI. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Available from: [Link]

-

Baran, P. S., et al. eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. ACS Publications. Available from: [Link]

-

ResearchGate. eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids | Request PDF. Available from: [Link]

-

PubChem. N-(2,2,2-Trifluoroethyl)-N-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)-benzenesulfonamide. Available from: [Link]

- Google Patents. Preparation method of trifluoroethylamine.

-

PubChemLite. 2,2,2-trifluoroethyl n-[4-(trifluoromethoxy)phenyl]carbamate (C10H7F6NO3). Available from: [Link]

-

PubChemLite. 2,2,2-trifluoroethyl n-phenylcarbamate (C9H8F3NO2). Available from: [Link]

-

PubChem. phenyl N-ethyl-N-(2,2,2-trifluoroethyl)carbamate. Available from: [Link]

-

Liu, Y., et al. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC. Available from: [Link]

-

Liu, Y., et al. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PubMed. Available from: [Link]

-

Hrokou, V., et al. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. PMC. Available from: [Link]

-

MDPI. (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. Available from: [Link]

-

PubMed. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Available from: [Link]

-

Ghorab, M. M., et al. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PMC. Available from: [Link]

-

Mayer, P., et al. Synthesis and crystal structure of 2,2,2-trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamate. PMC. Available from: [Link]

-

MDPI. Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. Available from: [Link]

-

MDPI. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

Cheméo. Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). Available from: [Link]

Sources

- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. PubChemLite - 2,2,2-trifluoroethyl n-phenylcarbamate (C9H8F3NO2) [pubchemlite.lcsb.uni.lu]

- 5. phenyl N-ethyl-N-(2,2,2-trifluoroethyl)carbamate | C11H12F3NO2 | CID 61073943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Synthesis of N-Aryl Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [dspace.mit.edu]

- 9. Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pickeringlabs.com [pickeringlabs.com]

- 11. mdpi.com [mdpi.com]

- 12. assets.alfalaval.com [assets.alfalaval.com]

- 13. fishersci.com [fishersci.com]

The Art of Molecular Design: A Technical Guide to the Structure-Activity Relationship of N-Biphenyl Carbamates

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of N-biphenyl carbamates, a chemical scaffold of significant interest in medicinal chemistry. We will dissect the intricate interplay between molecular architecture and biological function, offering insights for the rational design of potent and selective therapeutic agents. This document moves beyond a simple recitation of facts, delving into the causal relationships that govern the efficacy of these compounds as enzyme inhibitors.

The N-Biphenyl Carbamate Core: A Privileged Scaffold

N-biphenyl carbamates are a class of organic compounds characterized by a central carbamate linkage flanked by a biphenyl group and a nitrogen substituent. This seemingly simple arrangement has proven to be a remarkably versatile template for the development of potent inhibitors for a range of enzymes, most notably fatty acid amide hydrolase (FAAH) and acetylcholinesterase (AChE). The biphenyl moiety provides a rigid, lipophilic scaffold that can engage in crucial hydrophobic and π-π stacking interactions within enzyme active sites.[1] The carbamate group, a key pharmacophore, acts as a "warhead," enabling covalent modification of the target enzyme's active site, typically a serine residue.[2][3] The N-substituent offers a crucial handle for modulating potency, selectivity, and pharmacokinetic properties.[4][5]

The therapeutic potential of N-biphenyl carbamates is significant. FAAH inhibitors are pursued for the treatment of pain, anxiety, and inflammatory disorders, while AChE inhibitors are a mainstay in the management of Alzheimer's disease and other neurological conditions.[6][7] Understanding the SAR of this scaffold is therefore paramount for the development of next-generation therapeutics with improved efficacy and safety profiles.

Deconstructing the Molecule: A Systematic Approach to SAR

The biological activity of N-biphenyl carbamates can be systematically modulated by making structural modifications to three key regions: the biphenyl rings, the carbamate linker, and the N-substituent.

The Biphenyl Moiety: The Anchor and Director

The biphenyl group serves as the primary recognition element, anchoring the inhibitor within the enzyme's active site. Its substitution pattern profoundly influences binding affinity and selectivity.

-

Substitution on the Distal Phenyl Ring: Modifications to the phenyl ring further from the carbamate linkage can significantly impact potency. For FAAH inhibitors, introducing a carbamoyl group at the 3'-position has been shown to dramatically enhance inhibitory activity.[4] This is exemplified by the potent FAAH inhibitor URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester), which exhibits an IC50 of 4.6 nM.[4] This enhancement is attributed to favorable hydrogen bonding interactions within the cytosolic port of the FAAH active site.

-

Substitution on the Proximal Phenyl Ring: Altering the phenyl ring directly attached to the carbamate oxygen also plays a critical role. Electron-donating groups on this ring can increase the chemical stability of the carbamate, which can be advantageous for in vivo applications.[8]

The Carbamate Linker: The Reactive Core

The carbamate moiety is the functional heart of these inhibitors, responsible for the covalent modification of the target enzyme. The nature of the atoms within the carbamate can influence its reactivity. While the classic O-C(=O)-N structure is most common, variations can be explored to fine-tune activity.

The mechanism of inhibition for both FAAH and AChE involves the nucleophilic attack of a catalytic serine residue on the carbonyl carbon of the carbamate.[2][9] This leads to the formation of a carbamoylated enzyme, which is catalytically inactive.[6] The stability of this carbamoyl-enzyme complex determines the duration of inhibition, with some carbamates acting as pseudo-irreversible inhibitors.[3][10]

Caption: Mechanism of Enzyme Inhibition by N-Biphenyl Carbamates.

The N-Substituent: The Potency and Selectivity Modulator

The substituent attached to the carbamate nitrogen provides a powerful means to modulate the inhibitor's potency, selectivity, and pharmacokinetic properties.

-

Influence on Potency: The size, shape, and lipophilicity of the N-substituent are critical for optimal interactions within the enzyme's binding pocket. For FAAH inhibitors, replacing a cyclohexyl group with larger, more lipophilic moieties like β-naphthylmethyl can lead to a significant increase in potency.[4]

-

Impact on Selectivity: The N-substituent can also be tailored to achieve selectivity for a particular enzyme. For instance, in the context of cholinesterase inhibitors, subtle changes to the N-alkyl group can shift the selectivity between AChE and butyrylcholinesterase (BChE).[11]

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize key SAR data for N-biphenyl carbamates as FAAH and AChE inhibitors, illustrating the impact of structural modifications on inhibitory potency.

Table 1: SAR of N-Biphenyl Carbamates as FAAH Inhibitors

| Compound | N-Substituent | Biphenyl Substitution | IC50 (nM) | Reference |

| URB524 | Cyclohexyl | Unsubstituted | 63 | [4] |

| URB597 | Cyclohexyl | 3'-Carbamoyl | 4.6 | [4] |

| 4q | β-Naphthylmethyl | Unsubstituted | 5.3 | [4] |

| URB880 (4z) | β-Naphthylmethyl | 3'-Carbamoyl | 0.63 | [4] |

| 1f | n-Hexyl | 3'-Carbamoyl | 0.17 | [12] |

Table 2: SAR of Benzyl Carbamates as Cholinesterase Inhibitors

| Compound | R-group on Arylcarbamoyl | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) | Reference |

| 2 | 2-OCH3 | 50.18 | 22.23 | 2.26 | [13] |

| 12 | 2-CF3 | 56.44 | 33.59 | 1.68 | [13] |

| 15 | 2-OCF3 | 36.05 | 50.18 | 0.72 | [13] |

| 28 | 2,4,6-F | 50.18 | 31.03 | 1.61 | [13] |

Experimental Protocols: A Practical Guide

Reproducible and reliable experimental data are the bedrock of SAR studies. This section provides detailed, step-by-step protocols for the synthesis of N-biphenyl carbamates and for the enzymatic assays used to determine their inhibitory activity.

Synthesis of N-Biphenyl Carbamates

The following is a general, robust procedure for the synthesis of N-biphenyl carbamates.

Caption: General Synthetic Workflow for N-Biphenyl Carbamates.

Step-by-Step Protocol:

-

Preparation of Biphenyl Chloroformate:

-

To a solution of the corresponding biphenylol in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon), add a phosgene equivalent (e.g., triphosgene) portion-wise at 0 °C.

-

Slowly warm the reaction mixture to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude biphenyl chloroformate, which can be used in the next step without further purification.

-

-

Carbamate Formation:

-

Dissolve the desired amine and a base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.

-

Cool the solution to 0 °C and add a solution of the crude biphenyl chloroformate in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

-

Workup and Purification:

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-biphenyl carbamate.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay is a common method for determining the inhibitory potency of compounds against FAAH.

Materials:

-

Recombinant human or rat FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)

-

Test compound (N-biphenyl carbamate) dissolved in DMSO

-

Positive Control Inhibitor (e.g., URB597)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control inhibitor in FAAH Assay Buffer.

-

To each well of the 96-well plate, add the following in order:

-

FAAH Assay Buffer

-

Test compound or vehicle control (DMSO)

-

FAAH enzyme solution

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the FAAH substrate solution to each well.

-

Immediately measure the fluorescence (Excitation: ~360 nm, Emission: ~465 nm) kinetically for 10-30 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by non-linear regression analysis.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity and inhibition.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

-

Substrate: Acetylthiocholine iodide (ATCI)

-

Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Test compound (N-biphenyl carbamate) dissolved in a suitable solvent (e.g., DMSO)

-

Positive Control Inhibitor (e.g., Donepezil)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control inhibitor in the Assay Buffer.

-

To each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

DTNB solution

-

Test compound or vehicle control

-

AChE enzyme solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

The Role of Computational Chemistry in SAR Elucidation

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are indispensable tools for understanding and predicting the SAR of N-biphenyl carbamates.

-

QSAR Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[14] By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with inhibitory potency, QSAR models can guide the design of new, more active analogs.[4]

-

Molecular Docking: Molecular docking simulations predict the preferred binding orientation of a ligand within the active site of a target protein.[5] These studies provide valuable insights into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding affinity and can explain the observed SAR trends at a molecular level. For N-biphenyl carbamates, docking studies have been instrumental in visualizing how the biphenyl moiety and N-substituents occupy different pockets within the FAAH and AChE active sites.[12]

Caption: Iterative Drug Design Cycle Integrating Experimental and Computational Approaches.

Conclusion and Future Directions

The N-biphenyl carbamate scaffold represents a highly fruitful area of research in medicinal chemistry. Through a systematic exploration of its structure-activity relationship, potent and selective inhibitors of key enzymes like FAAH and AChE have been developed. This guide has provided a comprehensive overview of the critical structural features that govern the activity of these compounds, alongside practical experimental protocols for their synthesis and evaluation.

Future research in this area will likely focus on further refining the selectivity of N-biphenyl carbamates to minimize off-target effects. The development of inhibitors with tailored pharmacokinetic profiles for specific therapeutic applications will also be a key objective. The continued integration of experimental and computational approaches will undoubtedly accelerate the discovery of novel N-biphenyl carbamate-based drugs with enhanced therapeutic potential.

References

-

Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Journal of the American Chemical Society, 131(4), 1411–1419. [Link]

-

Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. PubMed, 21(3), 1292-1303. [Link]

-

Darvesh, S., McDonald, R. S., Penwell, A., Conrad, S., Darvesh, K. V., & Mataija, D. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of medicinal chemistry, 51(14), 4200–4212. [Link]

-

Baggelaar, M. P., van Esbroeck, A. C., van Rooden, E. J., Overkleeft, H. S., & van der Stelt, M. (2018). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of medicinal chemistry, 61(23), 10465–10497. [Link]

-

Darvesh, S., McDonald, R. S., Penwell, A., Conrad, S., Darvesh, K. V., & Mataija, D. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of medicinal chemistry, 51(14), 4200–4212. [Link]

-

Clapper, J. R., O'Dell, L. E., Tosto, C., & Cravatt, B. F. (2009). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of medicinal chemistry, 52(23), 7625–7634. [Link]

-

Ahn, K., Smith, S. E., Liimatta, M. B., Beedle, A. M., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420. [Link]

-

Darvesh, S., McDonald, R. S., Penwell, A., Conrad, S., Darvesh, K. V., & Mataija, D. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed, 51(14), 4200-4212. [Link]

-

Kos, J., Karasova, J. Z., & Korabecny, J. (2018). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules (Basel, Switzerland), 23(10), 2530. [Link]

-

Nonstop Neuron. (2019, April 9). Anticholinesterase Agents (Organophosphates & Carbamates) [Video]. YouTube. [Link]

-

Morera, L., Asproni, B., Deplano, A., & Deidda, D. (2008). Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. Journal of medicinal chemistry, 51(12), 3487–3498. [Link]

-

Pohanka, M. (2011). Acetylcholinesterase inhibitors: pharmacology and toxicology. International journal of molecular sciences, 12(12), 8953–8971. [Link]

-

Tarzia, G., Duranti, A., Tontini, A., & Spadoni, G. (2006). Synthesis and Structure-Activity Relationships of FAAH Inhibitors: Cyclohexylcarbamic Acid Biphenyl Esters with Chemical Modulation at the Proximal Phenyl Ring. Journal of medicinal chemistry, 49(15), 4559–4568. [Link]

-

Zha, C., Kovalevich, J., & Liu, Y. (2018). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Pharmaceuticals (Basel, Switzerland), 11(4), 122. [Link]

-

Wang, Y., Zhang, Y., Wang, C., & Li, Y. (2024). Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2311440. [Link]

-

Smith, A. B., 3rd, & Beauchamp, T. J. (2004). Substituent effects on the barrier to carbamate C–N rotation. Tetrahedron, 60(38), 8447–8453. [Link]

-

Leban, J., Kralik, M., Mies, J., Baumgartner, R., Gassen, M., & Tasler, S. (2006). Biphenyl-4-ylcarbamoyl thiophene carboxylic acids as potent DHODH inhibitors. Bioorganic & medicinal chemistry letters, 16(2), 267–270. [Link]

-

PrepChem. (n.d.). Synthesis of biphenyl. Retrieved February 12, 2026, from [Link]

-

Niphakis, M. J., Johnson, D. S., & Cravatt, B. F. (2013). Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors. ACS chemical neuroscience, 4(9), 1322–1333. [Link]

-

De Simone, A., Russo, D., Ruda, G. F., & Micoli, A. (2017). Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. Journal of medicinal chemistry, 60(6), 2287–2304. [Link]

-

Malík, I., Stariat, J., & Jampílek, J. (2018). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. International journal of molecular sciences, 19(11), 3388. [Link]

-

Nepovimova, E., Korabecny, J., & Kuca, K. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR. Molecules (Basel, Switzerland), 24(7), 1272. [Link]

-

Iannone, M., Deplano, A., & Asproni, B. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International journal of molecular sciences, 20(10), 2510. [Link]

-

Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (2007). Benzyl Hydroxymethyl Carbamate. Organic Syntheses, 84, 285. [Link]

-

Yu, Q. S., Holloway, H. W., Utsuki, T., Brossi, A., & Greig, N. H. (2001). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. Journal of medicinal chemistry, 44(24), 4062–4071. [Link]

-

Kaczmarski, P., Jarocha, D., & Skalniak, L. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. Journal of medicinal chemistry, 67(11), 8943–8963. [Link]

-

Pejchal, V., & Pavek, P. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules (Basel, Switzerland), 26(16), 4994. [Link]

-

Radić, B., & Kuča, K. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current drug metabolism, 19(2), 133–149. [Link]

-

Iannotti, F. A., De Maio, F., & Appendino, G. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 10(11), 3093. [Link]

-

Rampa, A., Bisi, A., & Belluti, F. (2000). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of medicinal chemistry, 43(19), 3624–3635. [Link]

-

Rampa, A., Bisi, A., & Belluti, F. (2006). Cholinesterase Inhibitors: SAR and Enzyme Inhibitory Activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones. Bioorganic & medicinal chemistry, 14(24), 8466–8475. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved February 12, 2026, from [Link]

- Lee, S. H., & Kim, J. H. (2012). Process for preparation of phenyl carbamate derivatives.

-

Scott, C. J., & Williams, R. (2014). P3 SAR exploration of biphenyl carbamate based Legumain inhibitors. Bioorganic & medicinal chemistry letters, 24(11), 2521–2524. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

Sources

- 1. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www3.nd.edu [www3.nd.edu]

- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Fluorinated Carbamate Linkers: Precision Tuning for Covalent Inhibitors and Metabolically Stable Conjugates

Executive Summary

In the high-stakes arena of drug discovery, the fluorinated carbamate has emerged as a privileged structural motif, transcending its traditional role as a simple connector. By leveraging the unique electronic properties of fluorine—specifically its strong inductive effect (

This guide details the strategic application of fluorinated carbamates in two primary domains: covalent inhibition (where the fluoroalkyl group acts as a tuned leaving group) and metabolic stabilization (where fluorine blocks oxidative degradation). We provide the mechanistic rationale, synthetic protocols, and decision-making frameworks required to deploy this chemistry effectively.

The Fluorine Effect: Mechanistic Principles

The utility of fluorinated carbamates rests on the ability to modulate the electron density of the carbonyl carbon and the acidity of the leaving group.

The pKa Cliff: Tuning Leaving Group Ability

For covalent inhibitors (e.g., targeting MAGL or FAAH), the carbamate must be stable enough to survive plasma circulation but reactive enough to acylate the active-site serine. This balance is achieved by selecting the appropriate alcohol portion of the carbamate.

-

Non-fluorinated (e.g., Ethyl carbamate): The leaving group is ethoxide (

). The carbonyl is electron-rich and unreactive toward serine hydrolases. -

Trifluoroethyl (TFE) carbamate: The leaving group is trifluoroethoxide (

). Reactivity is moderate. -

Hexafluoroisopropyl (HFIP) carbamate: The leaving group is hexafluoroisopropoxide (

). The carbonyl is highly electrophilic, making it a potent "warhead" for covalent modification.

Electronic Stabilization & Metabolic Blockade

In linker design (e.g., for ADCs or PROTACs), fluorine is often introduced on the

-

Oxidative Stability: The C–F bond is metabolically inert. Fluorine's electron withdrawal deactivates adjacent C–H bonds, preventing CYP450-mediated hydroxylation (the "metabolic soft spot").

-

Hydrolytic Stability: While

-fluorination promotes hydrolysis (by making the carbonyl more electrophilic),

Figure 1: The "Reactivity Rheostat." By changing the fluorination pattern of the alkoxy group, the carbamate's reactivity toward nucleophiles is logarithmically scaled.

Strategic Applications

Covalent Serine Hydrolase Inhibitors

The most successful application of fluorinated carbamates is in the design of inhibitors for Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) .

-

Mechanism: The enzyme's catalytic serine attacks the carbamate carbonyl. The fluorinated alkoxide (e.g., HFIP) is expelled. The enzyme is now carbamylated (acylated) and inactive.

-

Selectivity: The shape of the carbamate nitrogen substituents dictates selectivity between MAGL and FAAH. The HFIP group ensures potency.

-

Case Study: ABX-1431 (a clinical MAGL inhibitor) utilizes a hexafluoroisopropyl carbamate to achieve nanomolar potency and high selectivity.

Prodrugs and Metabolically Stable Linkers

For hydrophilic drugs (e.g., amines), converting the amine into a fluorinated carbamate can:

-

Increase Lipophilicity: Fluorine increases

, enhancing membrane permeability. -

Tune Hydrolysis: A TFE-carbamate prodrug will hydrolyze faster in vivo than a standard ethyl carbamate, potentially allowing for controlled release without needing specific enzymes.

Synthetic Methodologies

Synthesizing fluorinated carbamates requires specific activation strategies due to the low nucleophilicity of fluorinated alcohols.

Method A: The Bis(pentafluorophenyl) Carbonate Route (Recommended)

This is the most robust method for research-scale synthesis. It avoids the use of phosgene gas and allows for a stepwise, controlled assembly.

-

Activation: React the fluorinated alcohol (e.g., HFIP) with bis(pentafluorophenyl) carbonate.[1]

-

Coupling: React the resulting activated carbonate with the target amine.

Method B: The Chloroformate Route

Direct reaction of an amine with a fluoroalkyl chloroformate (e.g., 2,2,2-trifluoroethyl chloroformate).

-

Pros: One step.

-

Cons: Chloroformates can be unstable; limited commercial availability for complex fluoroalkyl groups.

Figure 2: Step-wise synthesis of fluorinated carbamates using the activated carbonate method.

Experimental Protocols

Protocol 1: Synthesis of an HFIP-Carbamate Inhibitor

Objective: To synthesize 1,1,1,3,3,3-hexafluoropropan-2-yl (4-phenylpiperazin-1-yl)methanone.

Materials:

-

Bis(pentafluorophenyl) carbonate[1]

-

Triethylamine (TEA)

-

4-Phenylpiperidine

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Activation Step: To a solution of bis(pentafluorophenyl) carbonate (1.0 equiv) in anhydrous DCM (0.1 M) at 0°C, add HFIP (1.0 equiv) followed by dropwise addition of TEA (1.2 equiv).

-

Stirring: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. (Formation of the intermediate can be monitored by TLC).

-

Coupling Step: Add 4-phenylpiperidine (1.0 equiv) and TEA (1.0 equiv) directly to the reaction mixture.

-

Completion: Stir at RT for 4–12 hours.

-

Workup: Dilute with DCM, wash with 1M HCl (to remove excess amine/TEA), saturated

, and brine. Dry over -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol 2: Hydrolytic Stability Assay

Objective: To determine the half-life (

-

Preparation: Prepare a 10 mM stock solution of the fluorinated carbamate in DMSO.

-

Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) or rat plasma. Incubate at 37°C.

-

Sampling: At time points

min, remove aliquots. -

Quenching: Add cold acetonitrile (containing internal standard) to precipitate proteins. Centrifuge.

-

Analysis: Analyze supernatant via LC-MS/MS. Plot

vs. time to determine

Comparative Data: The "Tuning" Effect

The following table illustrates how changing the alcohol moiety affects the properties of a model carbamate inhibitor (R-NH-CO-O-R').

| Carbamate Type | Leaving Group (R') | pKa of R'OH | Hydrolytic Stability (pH 7.4) | Reactivity (Serine Hydrolase) |

| Ethyl | ~16.0 | Very High (>24h) | Inactive | |

| Trifluoroethyl (TFE) | ~12.4 | High (~12h) | Moderate / Slow | |

| Hexafluoroisopropyl (HFIP) | ~9.3 | Moderate (2-6h) | High / Covalent | |

| p-Nitrophenyl | ~7.1 | Low (<1h) | Very High (Non-specific) |

Note: Data represents general trends derived from SAR studies of MAGL inhibitors.

References

-

Discovery of Trifluoromethyl Glycol Carbam

- Context: Describes the optimization of leaving groups for CNS-penetrant covalent inhibitors.

-

Source:

-

Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors.

- Context: Detailed SAR on the HFIP group and its role in selectivity and potency.

-

Source:

-

Metabolic Stability of Fluorin

- Context: A physical organic chemistry perspective on how fluorine blocks metabolism.

-

Source:

-

eFluorination for the Rapid Synthesis of Carbamoyl Fluorides.

-

Context: Modern electrochemical methods for accessing fluorinated carbamate precursors.[5]

-

Source:

-

-

Acidity-Basicity D

- Context: Source for pKa values of HFIP and TFE, critical for mechanistic understanding.

-

Source:

Sources

- 1. Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 3. 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Stability & Toxicological Liabilities of the Trifluoroethyl Carbamate Moiety

Technical Guide for Medicinal Chemists & DMPK Scientists

Executive Summary

The 2,2,2-trifluoroethyl (TFE) carbamate moiety represents a high-stakes structural motif in medicinal chemistry. While often employed as a bioisostere to modulate lipophilicity and block oxidative metabolism at the

This guide analyzes the "Fluorine Paradox" inherent to this moiety: the same electron-withdrawing effects that confer resistance to Cytochrome P450 (CYP) oxidation render the carbonyl carbon highly electrophilic, increasing susceptibility to hydrolytic cleavage by carboxylesterases. Furthermore, the release of free 2,2,2-trifluoroethanol carries specific toxicological risks (bone marrow/testicular toxicity) mediated by alcohol dehydrogenase and CYP2E1.

Part 1: Mechanistic Basis of Stability

The Fluorine Effect: Electronic Push-Pull

The metabolic fate of the TFE carbamate is dictated by the strong electronegativity of the trifluoromethyl (

-

Oxidative Resistance (The Shield): In non-fluorinated ethyl carbamates, the methylene (

) group is a "soft spot" for CYP450-mediated hydroxylation (H-abstraction). The -

Hydrolytic Vulnerability (The Sword): Conversely, this same electron withdrawal reduces electron density at the carbonyl carbon (

). This increases the electrophilicity of the carbonyl, lowering the activation energy for nucleophilic attack by water (chemical hydrolysis) or the catalytic serine of carboxylesterases (enzymatic hydrolysis).

Structural Comparison

| Feature | Ethyl Carbamate ( | TFE Carbamate ( |

| C-H BDE ( | ~96 kcal/mol (Vulnerable) | >105 kcal/mol (Resistant) |

| Carbonyl Electrophilicity | Moderate | High |

| Lipophilicity (LogP) | Baseline | Increased (+0.5 to +1.0 |

| Leaving Group pKa | Ethanol (pKa ~16) | Trifluoroethanol (pKa ~12.4) |

| Primary Metabolic Risk | CYP Oxidation (Dealkylation) | Esterase Hydrolysis |

Part 2: Metabolic Pathways & Toxicological Liabilities

The stability of the TFE carbamate cannot be evaluated in isolation; the toxicity of its potential metabolites must be factored into the risk assessment.

The Hydrolysis-Toxicity Axis

If the TFE carbamate is cleaved (Pathway B in the diagram below), it releases 2,2,2-trifluoroethanol (TFE). Unlike ethanol, TFE is not a benign byproduct.

-

Release: Esterases cleave the carbamate.

-

Oxidation: TFE is oxidized by CYP2E1 or ADH to Trifluoroacetaldehyde (TFAld) .

-

Toxicity: TFAld is reactive and can form adducts with proteins. It is further oxidized to Trifluoroacetic Acid (TFAA) .[1][2] This pathway is associated with hematological toxicity (leukopenia) and testicular damage in preclinical species.

Visualization of Metabolic Fate

Figure 1: The metabolic bifurcation of TFE carbamates. Note the blockade of direct CYP oxidation vs. the risk of hydrolytic release of toxic TFE.

Part 3: Experimental Protocols for Stability Assessment

To validate the stability of a TFE-containing lead, a tiered assay approach is required. Standard microsomal assays often yield false positives for stability because they lack the high esterase activity found in plasma or specific cytosolic fractions.

Protocol A: Plasma Stability (Hydrolytic Liability)

Rationale: Plasma contains abundant esterases (e.g., butyrylcholinesterase) that can rapidly cleave electron-deficient carbamates.

-

Preparation: Spike test compound (1 µM final) into pooled plasma (Human, Rat, Dog) pre-warmed to 37°C.

-

Incubation: Incubate in a shaking water bath.

-

Sampling: Remove aliquots (50 µL) at

min. -

Quenching: Immediately add 200 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Critical Step: Do not use acidified methanol for quenching if analyzing for the TFE leaving group, as it is volatile.

-

-

Analysis: Centrifuge (4000g, 15 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(remaining %) vs. time. Calculate

.

Protocol B: Microsomal Stability (Oxidative Liability)

Rationale: To confirm that the CF3 group is effectively blocking oxidative metabolism.

-

System: Liver Microsomes (0.5 mg/mL protein) in Phosphate Buffer (pH 7.4).

-

Cofactor: NADPH regenerating system (or 1 mM NADPH).

-

Control: Include a condition without NADPH.

-

Interpretation: If degradation occurs without NADPH, the mechanism is hydrolytic (microsomal esterases), not oxidative.

-

Interpretation: If degradation occurs only with NADPH, the CF3 blockade has failed (rare, implies remote metabolism).

-

Protocol C: GSH Trapping (Reactive Metabolite Check)

Rationale: The electrophilic carbonyl can potentially carbamoylate nucleophilic residues (cysteine).

-

Incubation: Test compound (10 µM) + Glutathione (GSH, 5 mM) in buffer (pH 7.4).

-

Time: 4 hours at 37°C.

-

Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts.

-

Result: Observation of [M+GSH-TFE]+ indicates the carbamate is acting as an acylating agent (toxicity risk).

Part 4: Strategic Design & Optimization

If your TFE carbamate shows hydrolytic instability, do not abandon the moiety immediately. Use Steric Shielding to modulate the reactivity.

Steric Modulation Workflow

The rate of hydrolysis is governed by the accessibility of the carbonyl carbon.

-

Strategy: Introduce steric bulk on the Nitrogen atom or the

-carbon of the R-group attached to the nitrogen. -

Example:

-

Unstable:

(Primary carbamate) -

Stable:

(Secondary/Tertiary carbamate) or

-

Decision Matrix Logic

Figure 2: Optimization workflow for TFE carbamates. Prioritize plasma stability screening early to detect hydrolytic liabilities.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Halpert, J., & Neal, R. A. (1981). Metabolism of 2,2,2-trifluoroethanol by rat liver microsomes. Biochemical Pharmacology, 30(16), 2358-2361. (Establishes the oxidation pathway of the leaving group). Link

-

Wester, M. R., et al. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4.[3] Journal of Pharmacology and Experimental Therapeutics. (Context on metabolic intermediates). Link

-

Tseng, C. C., et al. (2019).[4] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group.[4][5] Journal of Medicinal Chemistry, 62(10), 5049-5062.[4][5] Link[5]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 5. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate from 4-aminobiphenyl

Part 1: Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate (also known as 2,2,2-trifluoroethyl (biphenyl-4-yl)carbamate). This compound represents a critical class of fluorinated carbamates often utilized in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability compared to their non-fluorinated ethyl analogs.

The protocol utilizes 4-aminobiphenyl and 2,2,2-trifluoroethyl chloroformate under basic conditions.

⚠️ CRITICAL SAFETY WARNING: CARCINOGEN HAZARD

4-Aminobiphenyl (CAS 92-67-1) is a Group 1 Carcinogen (IARC) and a known human bladder carcinogen.[1] It is readily absorbed through the skin and respiratory tract.

-

Containment: All weighing and reactions must be performed inside a certified chemical fume hood or a glovebox.

-

PPE: Double nitrile gloves (or Silver Shield® laminates), lab coat, and safety goggles are mandatory.

-

Decontamination: All surfaces and glassware in contact with the amine must be decontaminated using an oxidative cleaning solution (e.g., bleach/surfactant mix) before standard washing.

Part 2: Reaction Mechanism & Logic

The synthesis proceeds via a Nucleophilic Acyl Substitution . The nitrogen lone pair of the 4-aminobiphenyl attacks the carbonyl carbon of the chloroformate. The base (Pyridine) serves a dual purpose: it acts as a proton scavenger to neutralize the HCl by-product and can act as a nucleophilic catalyst to form an acyl-pyridinium intermediate, accelerating the reaction.

Reaction Scheme Visualization

Caption: Mechanistic flow of the carbamate formation showing nucleophilic attack and base-mediated elimination.

Part 3: Materials & Equipment

| Reagent | CAS No.[2][3][4] | Eq.[5][6][7][8] | Role | Notes |

| 4-Aminobiphenyl | 92-67-1 | 1.0 | Substrate | High Toxicity. Handle with extreme care.[2][3][4] |

| 2,2,2-Trifluoroethyl chloroformate | 999-55-3 | 1.2 | Electrophile | Moisture sensitive. lachrymator. |

| Pyridine | 110-86-1 | 1.5 | Base | Dry/Anhydrous. |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Solvent | Anhydrous (distilled over CaH2 or from solvent system). |

| 1M HCl (aq) | - | Wash | Workup | Removes excess pyridine/amine. |

Equipment:

-

Flame-dried 100 mL Round Bottom Flask (RBF) with magnetic stir bar.

-

Addition funnel or syringe pump.

-

Inert gas line (Nitrogen or Argon).

-

Rotary evaporator with a dedicated trap for toxic waste.

Part 4: Experimental Protocol

Preparation (0:00 - 0:30)

-

Setup: Flame-dry a 100 mL RBF and cool under a stream of Nitrogen.

-

Dissolution: Charge the flask with 4-aminobiphenyl (1.69 g, 10.0 mmol) . Add Dichloromethane (DCM, 40 mL) . Stir until fully dissolved.

-

Expert Note: DCM is chosen for its high solubility of the aromatic amine and ease of removal.

-

-

Base Addition: Add Pyridine (1.21 mL, 15.0 mmol) to the solution.

-

Cooling: Submerge the flask in an ice/water bath to reach an internal temperature of 0°C .

-

Causality: The reaction with chloroformates is exothermic. Cooling prevents side reactions (such as bis-acylation) and controls the release of HCl heat.

-

Reaction (0:30 - 4:00)

-

Reagent Addition: Add 2,2,2-trifluoroethyl chloroformate (1.95 g, 12.0 mmol) dropwise over 15 minutes.

-

Visual Cue: A white precipitate (Pyridine Hydrochloride) may begin to form.

-

-

Warming: Remove the ice bath after 30 minutes and allow the reaction to warm to Room Temperature (20-25°C) .

-

Monitoring: Stir for 3–4 hours. Monitor via TLC (Eluent: 20% EtOAc in Hexanes).

-

Target Rf: Product will be less polar than the starting amine but distinct from the baseline.

-

Stain: UV active; can also use PMA or Iodine stain.

-

Workup & Purification (4:00 - End)

-

Quench: Dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.

-

Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 30 mL) .

-

Why? This converts unreacted pyridine and any potentially unreacted 4-aminobiphenyl into water-soluble hydrochloride salts, removing the carcinogen from the organic phase.

-

-

Neutralization: Wash with saturated NaHCO3 (1 x 30 mL) and then Brine (1 x 30 mL) .

-

Drying: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

Purification: The crude solid is usually pure enough ( >95%). If necessary, recrystallize from Hexanes/EtOAc or Ethanol .

Workflow Logic Diagram

Caption: Step-by-step decision tree for the synthesis and purification workflow.

Part 5: Characterization & Expected Data

Successful synthesis is confirmed by the following spectral features. The trifluoroethyl group provides a distinct NMR handle.

| Technique | Expected Signal / Feature | Interpretation |

| 1H NMR (CDCl3) | δ 7.60 - 7.30 (m, 9H) | Aromatic protons (Biphenyl system). |

| δ 6.80 (br s, 1H) | Carbamate N-H proton (exchangeable). | |

| δ 4.55 (q, J = 8.5 Hz, 2H) | Methylene protons (-CH2-CF3). Quartet due to coupling with Fluorine. | |

| 19F NMR | δ -74.0 ppm (t) | Trifluoromethyl group (coupled to CH2). |

| IR Spectroscopy | ~1730 cm⁻¹ | Strong C=O stretch (Carbamate). |

| ~3300 cm⁻¹ | N-H stretch. | |

| HRMS (ESI) | [M+H]+ or [M+Na]+ | Confirm molecular weight (Calc MW: ~295.26). |

Part 6: Troubleshooting & Optimization

-

Low Yield:

-

Cause: Moisture in the solvent reacting with the chloroformate.

-

Solution: Ensure DCM is anhydrous. Increase chloroformate equivalents to 1.5.

-

-

Starting Material Persists:

-

Cause: Pyridine hydrochloride coating the amine or low reactivity.

-

Solution: Add a catalytic amount of DMAP (4-dimethylaminopyridine) to activate the chloroformate.

-

-

Oily Product:

-

Cause: Residual solvent or impurities.[9]

-

Solution: Triturate with cold pentane or hexanes to induce crystallization.

-

Part 7: References

-

National Institute for Occupational Safety and Health (NIOSH). "4-Aminodiphenyl." CDC - NIOSH Pocket Guide to Chemical Hazards. [Link]

-

Organic Chemistry Portal. "Synthesis of Carbamates." General synthetic methods and recent literature. [Link]

-

PubChem. "4-Aminobiphenyl | C12H11N | CID 7102." National Library of Medicine. [Link]

-

U.S. Environmental Protection Agency (EPA). "4-Aminobiphenyl; TEACH Chemical Summary." [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. fishersci.com [fishersci.com]

- 3. cdn.chemservice.com [cdn.chemservice.com]

- 4. fr.cpachem.com [fr.cpachem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. research.rug.nl [research.rug.nl]

- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]

Application Note: Precision Synthesis of Trifluoroethyl Carbamates via Curtius Rearrangement

Executive Summary

The incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry, often improving metabolic stability and membrane permeability. The 2,2,2-trifluoroethyl carbamate moiety is a privileged pharmacophore, serving as a bioisostere for standard carbamates and amides while modulating lipophilicity (

This Application Note provides a rigorous, field-validated protocol for synthesizing trifluoroethyl carbamates via the Curtius Rearrangement . Unlike standard alcohols, 2,2,2-trifluoroethanol (TFE) is significantly less nucleophilic (

Strategic Importance & Mechanism

Why Trifluoroethyl Carbamates?

-

Metabolic Stability: The

group blocks potential oxidative metabolism at the ethyl position. -

Electronic Modulation: The electron-withdrawing nature of the trifluoroethyl group reduces the electron density on the carbamate nitrogen, potentially altering hydrogen bond donor capability and binding affinity.

-

Lipophilicity: Fluorination typically increases lipophilicity, aiding in blood-brain barrier (BBB) penetration.

Mechanistic Pathway

The reaction proceeds through the formation of an acyl azide, which undergoes thermal decomposition to an isocyanate.[1][2][3] The critical step in this specific protocol is the interception of the electrophilic isocyanate by the weakly nucleophilic TFE.

Figure 1: Mechanistic pathway of the Curtius rearrangement highlighting the critical TFE trapping step.

Safety Protocols (Critical)

WARNING: This protocol involves azides and isocyanates.[3][4][5][6] Strict adherence to safety standards is mandatory.

-

Explosion Hazard: While Diphenylphosphoryl azide (DPPA) is more stable than sodium azide, acyl azides are potentially explosive. Never concentrate acyl azide intermediates to dryness. Process them in solution.

-

Pressure Release: The rearrangement releases

gas. Reactions must be performed in a vessel connected to an inert gas line (bubbler) to allow venting. Do not seal the vessel. -

Toxicity: Isocyanates are sensitizers and toxic. TFE is toxic and volatile. All operations must occur in a functioning fume hood.[5]

Experimental Protocols

Method A: DPPA One-Pot Protocol (Preferred)

This method is operationally simple and avoids the isolation of the acyl azide. It is ideal for small to medium-scale discovery chemistry (mg to gram scale).

Reagents:

-

Carboxylic Acid substrate (1.0 equiv)[4]

-

Diphenylphosphoryl azide (DPPA) (1.1 - 1.2 equiv)

-

Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

-

2,2,2-Trifluoroethanol (TFE) (2.0 - 5.0 equiv)

-

Solvent: Anhydrous Toluene (0.1 - 0.2 M concentration)

Step-by-Step Workflow:

-

Activation:

-

Charge an oven-dried round-bottom flask with the Carboxylic Acid (1.0 equiv) and Anhydrous Toluene .

-

Add Base (TEA or DIPEA, 1.2 equiv) under

atmosphere. -

Add DPPA (1.1 equiv) dropwise at room temperature (RT).[4]

-

Insight: Stir at RT for 30–60 minutes. This allows the formation of the acyl azide.[1][3][4][6][7][8] Monitor by LCMS (look for mass of Acid + 25 Da, corresponding to

vs

-

-

Rearrangement & Trapping:

-

Add TFE (3.0 equiv). Note: TFE is less nucleophilic, so an excess is crucial.

-

Equip the flask with a reflux condenser.

-

Heat the mixture to 80–90 °C (or reflux).

-

Observation: Evolution of

gas indicates the rearrangement is proceeding.[8] -

Stir for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the acyl azide/isocyanate and formation of the carbamate.

-

-

Workup:

-

Cool to RT.

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash sequentially with:

-

1N HCl (to remove base and amine byproducts).

-

Saturated

(to remove unreacted acid/DPPA byproducts). -

Brine.

-

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

Flash column chromatography (typically Hexanes/EtOAc). Trifluoroethyl carbamates are often less polar than the corresponding amides.

-

Method B: Mixed Anhydride Protocol (Scale-Up Alternative)

For larger scales where DPPA cost or phosphorus byproducts are a concern.

-

Acyl Azide Formation:

-

Dissolve Acid in Acetone/Water. Treat with Ethyl Chloroformate and TEA at 0°C to form the mixed anhydride.

-

Add

(aq. solution) at 0°C. Stir 1h. -

Critical: Extract the Acyl Azide into Toluene. Dry the Toluene layer thoroughly (MgSO4). Water is the enemy.

-

-

Rearrangement:

-

Heat the Toluene solution of Acyl Azide to 80°C.

-

Once

evolution slows, add TFE (2–3 equiv) and catalytic Dibutyltin Dilaurate (DBTL) (1-5 mol%). -

Insight: The tin catalyst activates the isocyanate, compensating for TFE's low nucleophilicity.

-

Optimization & Troubleshooting

Solvent & Additive Effects

The choice of solvent and additives strongly influences the reaction rate and suppression of urea byproducts (formed by moisture reacting with isocyanate).[4]

| Parameter | Recommendation | Rationale |

| Solvent | Toluene (Preferred) | High boiling point allows thermal rearrangement; non-polar nature destabilizes ionic intermediates, favoring concerted mechanism. |

| Alternative Solvent | THF or 1,4-Dioxane | Use if substrate solubility is poor in Toluene. Requires reflux (66°C for THF) which may be slow for some substrates. |

| Nucleophile (TFE) | Excess (3-5 equiv) | Compensates for low nucleophilicity ( |

| Catalyst | DBTL or Zn(OTf)2 | Optional Lewis acids can accelerate the attack of TFE on the isocyanate if the reaction stalls. |

| Base | TEA or DIPEA | Neutralizes DPPA byproducts. Avoid pyridine (can cause racemization or side reactions). |

Troubleshooting Guide

-

Problem: Low Yield / Urea Formation

-

Cause: Moisture in the system. The isocyanate reacts with water to form an amine, which reacts with remaining isocyanate to form a symmetric urea.[4]

-

Solution: Use strictly anhydrous toluene (distilled or molecular sieves). Dry the carboxylic acid azeotropically with toluene before reaction. Increase TFE equivalents.

-

-

Problem: Incomplete Conversion

-

Cause: Temperature too low for rearrangement or TFE too sluggish.

-

Solution: Increase temperature to 100-110°C. Add a Lewis Acid catalyst (e.g., Titanium isopropoxide or DBTL).

-

-

Problem: "Stuck" at Isocyanate

-

Cause: TFE is not reacting with the isocyanate.

-

Solution: Add a catalytic amount of base (e.g., DMAP, 10 mol%) or switch to Method B with DBTL catalyst.

-

Decision Matrix: Selecting the Right Protocol

Figure 2: Decision matrix for selecting the appropriate synthesis method based on scale and constraints.

References

-

Ghosh, A. K., & Brindisi, M. (2015).[9] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[9] Link

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[4][10][11] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

-

Mallakpour, S. E., & Butler, G. B. (2008). Curtius Rearrangement of Carboxylic Acids.[1][2][3][4][6][10][12] Organic Syntheses, 86, 113-120.[2] Link

-

Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement. Almac Sciences Application Notes. Link

-

TCI Chemicals. (2025). Synthesis of a Carbamate Using DPPA. TCI Practical Examples. Link

Sources

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. orgsyn.org [orgsyn.org]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. almacgroup.com [almacgroup.com]

- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Organic carbamates in drug design and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Solvent Selection for the Synthesis of 4-Phenylphenyl Carbamate

Abstract

The synthesis of carbamates is a cornerstone reaction in medicinal chemistry and materials science. The specific carbamate moiety, 4-phenylphenyl carbamate, serves as a crucial intermediate in the development of various functional molecules. The reaction between a phenol and an isocyanate is a primary route to this class of compounds, where the choice of solvent is not merely a matter of medium but a critical parameter dictating reaction efficiency, yield, and purity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for the synthesis of 4-phenylphenyl carbamate derivatives. We delve into the underlying reaction mechanism, offer a comparative analysis of suitable solvents, and provide a detailed, field-proven protocol, emphasizing safety and reproducibility.

Introduction: The Critical Role of the Reaction Environment

Carbamates are structurally characterized by a carbonyl group flanked by an oxygen and a nitrogen atom. This functional group is a key structural motif in numerous pharmaceuticals and agrochemicals. The synthesis of O-aryl carbamates, such as 4-phenylphenyl carbamate, is typically achieved through the nucleophilic addition of a phenol to an isocyanate. While the stoichiometry appears straightforward, the reality is that the highly reactive nature of the isocyanate functional group makes the reaction susceptible to a variety of competing side reactions.

The solvent is the single most influential factor in controlling this reactivity. An optimal solvent must not only solubilize the reactants but also stabilize the transition state, minimize side reactions, and facilitate product isolation. A suboptimal choice can lead to low yields, the formation of difficult-to-remove impurities (such as ureas from trace water), or even complete reaction failure. This guide provides the expertise-driven rationale for making an informed solvent choice, transforming the synthesis from a trial-and-error process into a predictable and optimized workflow.

Reaction Mechanism: Phenol-Isocyanate Addition

The formation of a 4-phenylphenyl carbamate derivative proceeds via the nucleophilic attack of the hydroxyl oxygen of 4-phenylphenol (also known as 4-hydroxybiphenyl) on the highly electrophilic carbonyl carbon of an isocyanate. The lone pair of electrons on the phenolic oxygen initiates the attack, leading to the formation of a tetrahedral intermediate which then rearranges to the stable carbamate product.

The efficiency of this mechanism is heavily influenced by the solvent's ability to facilitate this nucleophilic attack without participating in the reaction itself. Aprotic solvents are generally preferred as protic solvents (e.g., alcohols, water) can act as competing nucleophiles, reacting with the isocyanate to form undesired byproducts.

Caption: Nucleophilic addition of 4-phenylphenol to an isocyanate.

Guiding Principles for Solvent Selection

The ideal solvent for carbamate synthesis should possess the following characteristics:

-

Inertness: The solvent must not react with the isocyanate. This is the most critical factor and immediately excludes most protic solvents like water and alcohols.

-

Solubilizing Power: Both 4-phenylphenol and the isocyanate reagent must be fully soluble to ensure a homogeneous reaction mixture and favorable kinetics.

-

Appropriate Boiling Point: The boiling point should be suitable for the desired reaction temperature, allowing for effective thermal control, and should also permit easy removal during product work-up.

-

Aprotic Nature: To prevent side reactions, aprotic solvents are strongly preferred. Trace amounts of water in the solvent can react with the isocyanate to form an unstable carbamic acid, which decomposes to an amine. This amine can then react with another molecule of isocyanate to form a highly insoluble and difficult-to-remove urea byproduct.

Comparative Analysis of Recommended Solvents

The choice of solvent directly impacts reaction outcomes. Below is a comparative analysis of commonly employed solvents for carbamate synthesis, grounded in both theoretical principles and practical laboratory experience.

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Advantages | Causality & Field Insights |

| Dichloromethane (DCM) | 39.6 | 9.1 | Excellent solubility for many organics; volatile for easy removal; relatively inert. | DCM is a workhorse solvent for room temperature reactions. Its volatility simplifies purification, but care must be taken to ensure the reaction vessel is well-sealed to prevent solvent loss.[1][2] |

| Tetrahydrofuran (THF) | 66 | 7.5 | Good general-purpose ether solvent; dissolves a wide range of reactants. | THF is an excellent choice, but it must be rigorously dried before use, as it is hygroscopic and can contain peroxide inhibitors that may affect sensitive reactions. Anhydrous THF is commercially available or can be prepared by distillation from sodium/benzophenone.[3] |

| Acetonitrile (ACN) | 82 | 37.5 | Polar aprotic nature can accelerate reactions; good solvent for polar starting materials. | The high polarity of ACN can stabilize charged intermediates, potentially increasing the reaction rate. It is an excellent choice when reactant solubility is a challenge in less polar solvents.[1] |

| Toluene | 111 | 2.4 | Allows for higher reaction temperatures; low polarity can prevent certain side reactions. | Toluene is the solvent of choice when thermal energy is required to drive the reaction to completion, especially with less reactive phenols or isocyanates. Its low polarity also minimizes the solubility of any urea byproducts formed from trace water, sometimes causing them to precipitate for easy filtration.[4] |